N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrazole ring, and a dimethylamino propyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the desired positions on the benzothiazole ring.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under basic conditions.
Coupling of the Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled using a suitable coupling reagent, such as carbodiimide, under mild conditions.
Introduction of the Dimethylamino Propyl Group: The dimethylamino propyl group is introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. Key considerations include:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.
Safety and Environmental Considerations: Ensuring safe handling of reagents and minimizing environmental impact through waste management and recycling.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide
- **N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
Structural Features: The presence of both benzothiazole and pyrazole rings, along with the dimethylamino propyl group, makes this compound unique.
Chemical Properties: The compound’s ability to undergo various chemical reactions and form diverse products highlights its versatility.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5OS.ClH/c1-12-13(19)6-7-15-16(12)20-18(26-15)24(10-5-9-22(2)3)17(25)14-8-11-23(4)21-14;/h6-8,11H,5,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMBSCGMKXPRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCCN(C)C)C(=O)C3=NN(C=C3)C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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